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Compound of Interest

Compound Name: Leptosin J

Cat. No.: B608525

ETPs are a complex family of fungal nonribosomal peptides. Their shared structural feature, an
epidithiodioxopiperazine ring, is the cornerstone of their profound biological effects.[1][2] The
toxicity and therapeutic potential of ETPs are intrinsically linked to this disulfide bridge.[3]

Chemical Structure and Classification

ETPs are derived from cyclic dipeptides, forming a diketopiperazine scaffold. The defining
feature is the transannular disulfide (-S-S-) or polysulfide (-Sn-) bridge. They can be broadly
classified into two main groups:

e Monomeric ETPs: The most well-known example is gliotoxin, which has been extensively
studied as a virulence factor in Aspergillus fumigatus.[1][2]

e Dimeric ETPs: These complex molecules are essentially dimers of monomeric ETPs. This
class includes several potent subgroups, such as the verticillins, chaetocins, and leptosins.

[4]

General Mechanism of Action

The bioactivity of ETPs is conferred by the disulfide bridge. Two primary mechanisms have
been elucidated:

» Redox Cycling and ROS Generation: The disulfide bridge can undergo reduction to a dithiol
within the cell. This dithiol can then be re-oxidized, creating a futile redox cycle that
consumes cellular reducing equivalents (like glutathione) and generates significant amounts
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of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. This
leads to widespread oxidative stress and cellular damage.[1][2]

» Thiol Modification: The disulfide bridge can react directly with protein cysteine residues (thiol
groups) to form mixed disulfides. This covalent modification can irreversibly inactivate critical
enzymes and transcription factors, disrupting numerous cellular processes.[1][3]

Leptosin J: A Dimeric ETP

Leptosins are a series of dimeric ETPs, many of which exhibit significant antitumor properties.

[5]

Discovery and Source

Leptosins | and J were first isolated from the mycelium of the marine fungus Leptosphaeria sp.
(strain OUPS-4), which was found attached to the marine alga Sargassum tortile.[6] Their
discovery highlighted marine-derived fungi as a promising source of novel, potent natural
products.

Chemical Structure

Leptosin J belongs to the dimeric ETP class, possessing a complex, stereochemically rich
structure. The elucidation of its relative stereostructure was achieved through extensive
chemical and spectral analysis.[6] These dimeric structures are characterized by two
epidithiodioxopiperazine cores linked together.

Biological Activity and Therapeutic Potential

Leptosin J and its closely related analogues have demonstrated significant cytotoxic activity.
Initial studies revealed potent effects against murine leukemia P388 cells.[6] Other leptosins,
such as A and C, have shown in vivo antitumor activity against Sarcoma 180 ascites.[5]
Furthermore, Leptosins C and F have been identified as catalytic inhibitors of DNA
topoisomerases | and/or Il, and they induce apoptosis through the inactivation of the pro-
survival Akt signaling pathway.[7][8] This multi-targeted mechanism makes the leptosin family a
compelling subject for anticancer drug development.

Quantitative Biological Data
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The following tables summarize the available quantitative data on the cytotoxicity of leptosins

and the related ETP, verticillin A. This data is crucial for comparing potency and understanding

the structure-activity relationships within the ETP class.

. Measureme
Compound Cell Line Assay Type X Value Reference
n
) P388 (Murine o Significant Not
Leptosin J ] Cytotoxicity o -~ [6]
Leukemia) Activity Quantified
39 Human
) Growth MG-MID
Leptosin C Cancer Cell o -7.41 (log M) [7]
) Inhibition (Glso)
Lines
39 Human
) Growth MG-MID
Leptosin F Cancer Cell o -6.8 (log M) [7]
) Inhibition (Glso)
Lines
DLD1
o (Human o
Verticillin A Cytotoxicity ICso0 0.90 uM [4]
Colon
Cancer)
RKO (Human
Verticillin A Colon Cytotoxicity ICs0 0.31 uM [4]
Cancer)
CT26 (Murine
Verticillin A Colon Cytotoxicity ICso 0.18 uM [4]

Cancer)

Note: A specific ICso value for Leptosin J against P388 cells was not provided in the cited

abstract. MG-MID represents the mean logarithm of the 50% growth-inhibitory concentrations.

Mechanism of Action and Signaling Pathways

ETPs trigger cell death primarily through the induction of apoptosis. They can engage multiple

signaling pathways, making them potent and effective cytotoxic agents.
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General ETP-Induced Apoptosis

The intense intracellular oxidative stress caused by ETP redox cycling can damage
mitochondria, leading to the release of cytochrome c. This initiates the intrinsic apoptotic
pathway, culminating in the activation of caspase-9 and the executioner caspase-3.[9] Direct
protein inactivation can also trigger stress responses that lead to apoptosis.

—————————————————————————————————————————————————————————————————————————————————————————

Redox Cycling

! 1
! 1
! I
: :
1 Oxidation GSH - GSSG !
! (Reduced Glutathione) | (Oxidized Glutathione) |
l |
! 1
| |
! Reduction Generates |
i ETP < !
|| (Disulfide Bridge) > E7p (Dithiol) ROS !
] (027, H202) !
! I

Cellular Environment

]

1 I
i i
1 I
| Protein-SH ' g Protein-S-S-ETP |
! (Active) > (Inactive) !
I I

Oxidative Stress
&
Apoptosis

Click to download full resolution via product page

General Mechanism of ETP Cytotoxicity.

Leptosin-Induced Apoptosis via Akt Inactivation

Leptosins C and F have been shown to induce apoptosis by dephosphorylating and thus
inactivating Akt (also known as Protein Kinase B).[8] Akt is a critical node in cell survival
signaling, and its inhibition prevents the phosphorylation of pro-apoptotic proteins like Bad,
leading to their activation and the initiation of the mitochondrial apoptotic cascade.
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Leptosin-induced apoptosis via Akt pathway inactivation.
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Verticillin A and the c-Met/FAK/Src Pathway

The related dimeric ETP, verticillin A, has been shown to suppress cancer cell migration and
invasion by inhibiting the HGF-induced c-Met/FAK/Src signaling pathway.[10][11] It represses
the expression of the c-Met receptor and inhibits its phosphorylation, thereby blocking
downstream signaling required for cell motility.
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Inhibition of c-Met signaling by Verticillin A.

Key Experimental Protocols
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The study of Leptosin J and other ETPs requires a range of specialized biochemical and cell
biology techniques. Below are detailed methodologies for key experiments.

Generalized Protocol for ETP Isolation from Fungal
Mycelium

This protocol is a generalized representation based on methods for isolating secondary
metabolites from fungal cultures.

e Fungal Culture: Inoculate the producer strain (e.g., Leptosphaeria sp. OUPS-4) into a
suitable liquid or solid-state fermentation medium. Incubate under optimal conditions
(temperature, time) for metabolite production.

» Extraction: Separate the mycelium from the culture broth by filtration. Homogenize the
mycelial mass and extract exhaustively with an organic solvent (e.g., methanol, followed by
ethyl acetate).

e Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the
residue between ethyl acetate and water. The ETPs, being lipophilic, will typically partition
into the ethyl acetate layer.

o Chromatography:

o Silica Gel Chromatography: Subject the dried ethyl acetate fraction to column
chromatography on silica gel, eluting with a solvent gradient (e.g., hexane-ethyl acetate or
chloroform-methanol) to perform an initial fractionation.

o Preparative HPLC: Further purify the active fractions using reversed-phase preparative
High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and
a solvent system like a water-acetonitrile or water-methanol gradient.

o Compound Identification: Monitor fractions for the presence of the target compounds using
Thin Layer Chromatography (TLC) or analytical HPLC coupled with a UV detector.
Characterize the pure compounds using mass spectrometry (MS) and Nuclear Magnetic
Resonance (NMR) spectroscopy.[6]
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Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an
indicator of cell viability.[12][13]

o Cell Seeding: Plate cancer cells (e.g., P388) in a 96-well plate at a density of 5,000-10,000
cells/well in 100 pL of complete culture medium. Incubate for 24 hours to allow for cell
attachment.

o Compound Treatment: Prepare serial dilutions of Leptosin J (or other ETPS) in culture
medium. Replace the medium in the wells with 100 pL of the compound dilutions. Include
vehicle-only (e.g., DMSO) and medium-only controls. Incubate for 48-72 hours.

e MTT Addition: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4
hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
[13]

» Solubilization: Carefully remove the medium and add 100 pL of a solubilization solution (e.g.,
DMSO or a solution of SDS in HCI) to each well to dissolve the formazan crystals.[14]

» Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
viability against the compound concentration and determine the ICso value using non-linear
regression analysis.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late
apoptotic/necrotic cells.[15]

o Cell Treatment: Seed cells in 6-well plates and treat with the ETP compound at its ICso
concentration for a specified time (e.g., 24 hours). Include an untreated control.

o Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach using a
gentle method like trypsin-EDTA. Combine all cells from each well.
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e Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the
supernatant, and wash the cell pellet twice with cold PBS.

e Staining:
o Resuspend the cell pellet in 100 pL of 1X Annexin V Binding Buffer.
o Add 5 pL of FITC-conjugated Annexin V and 5 uL of Propidium lodide (PI) solution.[16]
o Gently vortex and incubate for 15 minutes at room temperature in the dark.

e Flow Cytometry: Add 400 pL of 1X Binding Buffer to each tube. Analyze the cells immediately
using a flow cytometer.

o Viable cells: Annexin V-negative and Pl-negative.
o Early apoptotic cells: Annexin V-positive and Pl-negative.

o Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

Caspase Activation Analysis: Western Blot

This protocol detects the cleavage of caspases, a hallmark of apoptosis activation.[17]

o Protein Extraction: Treat cells with the ETP as described above. Lyse the cells on ice using
RIPA buffer containing protease and phosphatase inhibitors.

» Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

o SDS-PAGE: Denature 20-30 pg of protein from each sample by boiling in Laemmli buffer.
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

e Blocking and Antibody Incubation:

o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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o Incubate the membrane with a primary antibody specific for a caspase (e.g., anti-
Caspase-3) overnight at 4°C. The antibody should detect both the full-length pro-caspase
and the cleaved, active fragment.[18]

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody for 1 hour at room temperature.

e Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL)
substrate and visualize the protein bands using an imaging system. An increase in the
cleaved caspase fragment relative to the pro-caspase indicates apoptosis induction.

Drug Development Perspectives
Challenges

Despite their potent anticancer activity, the development of ETPs as therapeutic agents faces
significant hurdles. Their high general cytotoxicity raises concerns about the therapeutic
window and potential for off-target toxicity. Furthermore, many dimeric ETPs have poor
aqueous solubility, complicating formulation and delivery.

Future Directions

Future research in this area will likely focus on several key strategies:

e Analogue Synthesis: Creating semi-synthetic or fully synthetic analogues to improve the
therapeutic index, reducing general toxicity while retaining or enhancing anticancer potency.

o Targeted Delivery: Utilizing drug delivery systems, such as antibody-drug conjugates (ADCS)
or nanopatrticles, to selectively deliver the ETP payload to tumor cells, minimizing systemic
exposure.

o Combination Therapies: Exploring the synergistic effects of ETPs with other established
chemotherapeutic agents or targeted therapies to lower required doses and overcome drug
resistance.[4]

Conclusion
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Leptosin J and the broader epipolythiodioxopiperazine family represent a fascinating and
potent class of fungal natural products. Their unique disulfide-mediated mechanism of action,
involving the induction of intense oxidative stress and the inactivation of key cellular pathways
like Akt, provides a powerful means of inducing cancer cell death. While challenges related to
toxicity and solubility remain, the profound cytotoxicity of these compounds justifies continued
investigation. Through medicinal chemistry efforts and innovative drug delivery strategies, the
therapeutic potential of the ETP scaffold may yet be realized in the development of next-
generation anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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